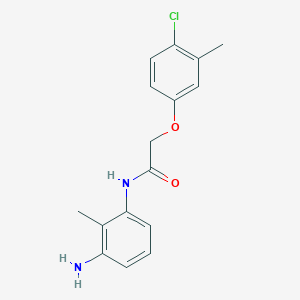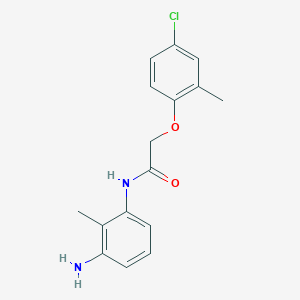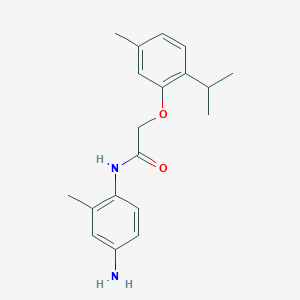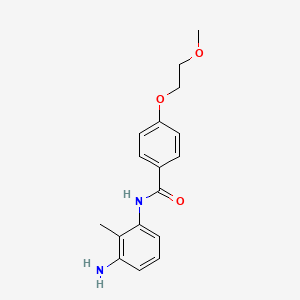
N-(4-Aminophenyl)-2-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents and conditions for each step, and the products of each step.Molecular Structure Analysis
This involves examining the spatial arrangement of the atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also include computational predictions of these properties.科学的研究の応用
Antioxidant Potential
N-(4-Aminophenyl)-2-butoxybenzamide and similar amino-substituted benzamide derivatives exhibit potent antioxidant activity by scavenging free radicals. Studies on electrochemical oxidation mechanisms of these compounds, including N-(4-aminophenyl)-2-hydroxybenzamide, provide insight into their radical scavenging abilities. These compounds undergo complex pH-dependent oxidation processes, primarily involving the amino group, and form quinonediimine derivatives with potential antioxidant effects (Jovanović et al., 2020).
Memory Enhancement
Derivatives of N-(4-Aminophenyl)-2-butoxybenzamide, specifically N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, have shown potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, which is vital for enhancing memory and cognitive functions. Molecular docking and simulation studies support their potential use in treating memory-related disorders (Piplani et al., 2018).
Biosensor Applications
N-(4-Aminophenyl)-2-butoxybenzamide and related compounds have applications in biosensor technology. A study involving N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-modified electrodes demonstrates their use in electrocatalytic determination of substances like glutathione, highlighting their role in sensitive detection methods (Karimi-Maleh et al., 2014).
Molecular Structure and Interaction Studies
Investigations into the molecular structure of similar benzamide compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, reveal insights into intermolecular interactions and their effects on molecular geometry. These studies are crucial for understanding the physical and chemical properties of benzamide derivatives (Karabulut et al., 2014).
Antibacterial Properties
Certain derivatives of N-(4-Aminophenyl)-2-butoxybenzamide show significant antibacterial activity. For instance, 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives exhibit promising antibacterial properties, particularly against Proteus vulgaris. Molecular docking studies further elucidate their mechanism of action (Ravichandiran et al., 2015).
Synthesis and Chemical Processes
Research on the synthesis of compounds related to N-(4-Aminophenyl)-2-butoxybenzamide, such as 4-(4-Aminophenyl)-3-morpholinone, provides valuable information on efficient synthetic routes and chemical processes, which are crucial for pharmaceutical and industrial applications (Lingyan et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling the compound.
将来の方向性
This involves speculating on future research directions. This could include potential applications of the compound, modifications that could be made to the compound, or new reactions that could be explored.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
N-(4-aminophenyl)-2-butoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-12-21-16-7-5-4-6-15(16)17(20)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSVONYENMOFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294043 |
Source


|
| Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-butoxybenzamide | |
CAS RN |
1020056-78-3 |
Source


|
| Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)

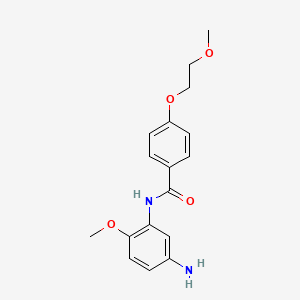
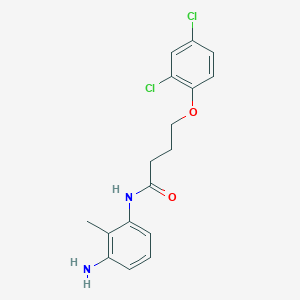
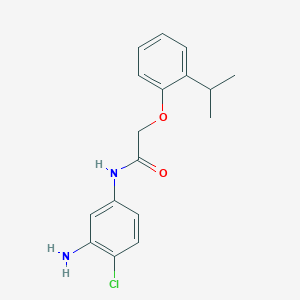
![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)


![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)
